Tetroxoprim

描述

structure given in Negwer 5th ed, #6419

Structure

3D Structure

属性

CAS 编号 |

53808-87-0 |

|---|---|

分子式 |

C16H22N4O4 |

分子量 |

334.37 g/mol |

IUPAC 名称 |

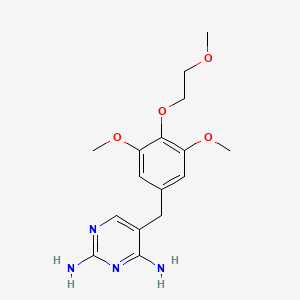

5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20) |

InChI 键 |

WSWJIZXMAUYHOE-UHFFFAOYSA-N |

规范 SMILES |

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

熔点 |

154.0 °C |

其他CAS编号 |

53808-87-0 |

溶解度 |

0.01 M |

同义词 |

2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine piritrexin tetroxoprim |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetroxoprim on Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of compounds. It functions as a potent and selective competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] By blocking the reduction of dihydrofolate to tetrahydrofolate, this compound disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to a bacteriostatic effect.[1] This guide provides a comprehensive overview of the molecular mechanism of this compound's action, its interaction with DHFR, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a discussion of resistance mechanisms.

The Bacterial Folate Biosynthesis Pathway: A Key Antimicrobial Target

Bacteria, unlike their mammalian hosts, are typically unable to utilize exogenous folate and therefore rely on the de novo synthesis of this essential vitamin. This metabolic distinction makes the folate biosynthesis pathway an attractive target for selective antimicrobial therapy. The pathway culminates in the production of tetrahydrofolate (THF), a vital one-carbon carrier required for the synthesis of purines, thymidylate, and some amino acids. Dihydrofolate reductase (DHFR) catalyzes the final, NADPH-dependent reduction of dihydrofolate (DHF) to THF.

Molecular Mechanism of this compound Action

This compound functions as a competitive inhibitor of bacterial DHFR, meaning it directly competes with the endogenous substrate, dihydrofolate, for binding to the enzyme's active site.[1] The high affinity of this compound for bacterial DHFR over its mammalian counterpart is the basis for its selective toxicity.

Molecular Interactions with the DHFR Active Site

While specific crystallographic data for a this compound-DHFR complex is not publicly available, the binding mode can be inferred from the extensive structural studies of the closely related diaminopyrimidine, Trimethoprim. The 2,4-diaminopyrimidine (B92962) moiety of these inhibitors is a key pharmacophore, mimicking the pteridine (B1203161) ring of the natural substrate, dihydrofolate.

Key interactions are predicted to include:

-

Hydrogen Bonding: The 2,4-diamino groups of the pyrimidine (B1678525) ring are expected to form crucial hydrogen bonds with conserved acidic residues (e.g., Aspartate) and the backbone carbonyls of other residues within the active site of bacterial DHFR.

-

Hydrophobic Interactions: The benzyl (B1604629) moiety of this compound, with its ethoxy group, likely engages in hydrophobic interactions with nonpolar residues lining the active site pocket, contributing to the binding affinity. Structure-activity relationship studies of 5-(substituted benzyl)-2,4-diaminopyrimidines indicate that the nature and position of substituents on the benzyl ring significantly influence the inhibitory potency.

Quantitative Data on DHFR Inhibition

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its 50% inhibitory concentration (IC50). Due to limited publicly available data, a comprehensive comparative table across a wide range of bacterial species cannot be constructed. However, key data from foundational studies are presented below.

| Enzyme Source | Inhibitor | Parameter | Value | Reference |

| Escherichia coli MRE 600 DHFR | This compound | Ki | 3.2 x 10-9 M | Aschhoff & Vergin, 1979 |

| Bovine Liver DHFR | This compound | 50% Inhibition Concentration | > 1.8 x 10-4 M | Aschhoff & Vergin, 1979 |

| Escherichia coli MRE 600 DHFR | Trimethoprim | Ki | 4.0 x 10-9 M | Aschhoff & Vergin, 1979 |

| Bovine Liver DHFR | Trimethoprim | 50% Inhibition Concentration | > 2.0 x 10-4 M | Aschhoff & Vergin, 1979 |

Note: The data indicates that this compound is a highly potent inhibitor of E. coli DHFR and exhibits a high degree of selectivity for the bacterial enzyme over the mammalian counterpart.

Experimental Protocols

Determination of DHFR Inhibition Constant (Ki)

This protocol describes a spectrophotometric assay to determine the Ki of this compound for bacterial DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

5.1.1 Materials and Reagents

-

Purified bacterial DHFR

-

Dihydrofolic acid (DHF)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

-

This compound

-

Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 6.5

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

Cuvettes

5.1.2 Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.

-

NADPH Solution (0.11 mM): Dissolve NADPH in the assay buffer. Prepare this solution fresh daily.

-

DHF Stock Solution (e.g., 2.3 mM): Dissolve DHF in the assay buffer. This solution is unstable and should be prepared immediately before use.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

Enzyme Solution: Prepare a solution of DHFR in cold assay buffer containing a small amount of BSA (e.g., 0.1% w/v) to stabilize the enzyme. The final concentration should be in the range of 0.12 - 0.25 units/ml.

5.1.3 Assay Procedure

-

Set up a series of reactions with varying concentrations of the substrate (DHF) and a fixed concentration of the inhibitor (this compound). Also, include a control series with no inhibitor.

-

In a cuvette, combine the assay buffer, NADPH solution, and the appropriate concentration of this compound solution (or buffer for the control).

-

Add the enzyme solution to the cuvette, mix by inversion, and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the DHF solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for a period of time (e.g., 5 minutes), recording data at regular intervals (e.g., every 15 seconds).

-

Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate and inhibitor concentration.

5.1.4 Data Analysis

-

Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions (Lineweaver-Burk plot).

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Km can be determined from the x-intercept of the uninhibited reaction line (-1/Km).

-

The apparent Km (Km,app) in the presence of the inhibitor can be determined from the x-intercept of the inhibited reaction line (-1/Km,app).

-

Calculate the Ki using the following equation for competitive inhibition: Km,app = Km (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound, similar to Trimethoprim, can emerge through several mechanisms.

-

Alteration of the Target Enzyme: Mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the active site. These changes can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

-

Acquisition of Resistant DHFR Genes: A clinically significant mechanism of resistance is the acquisition of plasmids carrying genes that encode for alternative, drug-resistant DHFR enzymes. These exogenous enzymes are often much less susceptible to inhibition by this compound.

-

Overproduction of DHFR: Bacteria can increase the expression of their endogenous DHFR enzyme. The resulting higher concentration of the target enzyme can overcome the inhibitory effects of therapeutic concentrations of this compound.

Conclusion

This compound is a highly effective and selective inhibitor of bacterial dihydrofolate reductase. Its mechanism of action is well-understood, involving competitive inhibition of the enzyme's active site and subsequent disruption of essential metabolic pathways. While the emergence of resistance is a clinical concern, a thorough understanding of the molecular interactions and resistance mechanisms is crucial for the development of next-generation DHFR inhibitors and for strategies to overcome existing resistance. Further research, particularly structural studies of this compound in complex with various bacterial DHFRs, would provide more precise insights to guide future drug design efforts.

References

Tetroxoprim: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetroxoprim is a synthetic antibacterial agent and a derivative of trimethoprim.[1] It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine, is a complex organic molecule.[4] Its structure is characterized by a diaminopyrimidine ring linked to a substituted benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine[4] |

| CAS Number | 53808-87-0[4] |

| Molecular Formula | C₁₆H₂₂N₄O₄[4] |

| Molecular Weight | 334.37 g/mol [4] |

| SMILES | COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC[4] |

| InChI | InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)[4] |

| InChIKey | WSWJIZXMAUYHOE-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Melting Point | 153-156 °C | [5] |

| pKa | pKb: 8.25 | [5] |

| logP (calculated) | 0.6 | [4] |

| Solubility | Water: 2.65 mg/mL (at 30 °C) Chloroform: 69 mg/mL (at 30 °C) n-Octanol: 1.61 mg/mL (at 30 °C) DMSO: 16.67 mg/mL | [5] [5] [5] [1] |

| Storage Stability | Store at 4°C, protected from light and under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [1] |

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this crucial step, this compound deprives the bacterial cell of these essential metabolites, leading to the cessation of growth and cell division.

The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key feature of its therapeutic profile, minimizing host toxicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature and patented. A general synthetic approach involves the condensation of 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (B8790142) with 3-ethoxypropionitrile, followed by cyclization with guanidine (B92328) to form the diaminopyrimidine ring.

A detailed, step-by-step protocol based on publicly available patent literature would be included here in a full whitepaper, including reaction conditions, reagents, and purification methods.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Antibacterial Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often enhanced when used in combination with a sulfonamide, such as sulfadiazine, which inhibits an earlier step in the folate biosynthesis pathway, leading to a synergistic effect.

Table of In Vitro Antibacterial Activity of this compound/Sulfadiazine

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.05 - 3.1 |

| Klebsiella pneumoniae | 0.1 - 6.2 |

| Proteus mirabilis | 0.2 - 12.5 |

| Staphylococcus aureus | 0.1 - 3.1 |

| Streptococcus pneumoniae | 0.05 - 1.6 |

| Haemophilus influenzae | 0.02 - 0.8 |

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from available literature.

Conclusion

This compound is a well-characterized dihydrofolate reductase inhibitor with a demonstrated antibacterial profile. Its chemical structure and physicochemical properties are conducive to its biological activity. The synergistic combination with sulfonamides further enhances its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its key attributes and the methodologies used for its evaluation. Further research into its pharmacokinetic properties and clinical efficacy continues to be of interest.

References

- 1. A comparison of theoretical methods of calculation of partition coefficients for selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C16H22N4O4 | CID 65450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Tetroxoprim and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetroxoprim, a potent antibacterial agent and a derivative of trimethoprim, functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols for key steps, quantitative data, and methods for the preparation of its derivatives. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

This compound, chemically known as 2,4-diamino-5-[3,5-dimethoxy-4-(2-methoxyethoxy)benzyl]pyrimidine, is a synthetic antibiotic belonging to the diaminopyrimidine class.[1] Its mechanism of action involves the competitive inhibition of bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids.[2] This selective inhibition disrupts bacterial growth and replication. This compound is often used in combination with sulfadiazine, a sulfonamide antibiotic, to create a synergistic effect that targets two sequential steps in the folic acid synthesis pathway.[1]

This guide will focus on the chemical synthesis of this compound and its analogs, providing a detailed roadmap for its laboratory-scale preparation.

Core Synthesis Pathway of this compound

The most efficient and industrially relevant synthesis of this compound is a three-step process commencing from 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (B8790142). This pathway offers a significantly improved overall yield of up to 80%, a substantial increase from the 22% yield reported for earlier methods.[3]

The overall synthetic scheme is as follows:

Step 1: Synthesis of 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (Starting Material)

The synthesis of the key starting material, 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde, can be achieved through the alkylation of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) with 2-methoxyethyl chloride.

Experimental Protocol:

A solution of 3,5-dimethoxy-4-hydroxybenzaldehyde is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). To this mixture, 2-methoxyethyl chloride is added, and the reaction is heated to facilitate the etherification. Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired benzaldehyde (B42025) derivative.

Step 2: Synthesis of 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile

This step involves a condensation reaction between the starting benzaldehyde and α-methoxypropionitrile.

Experimental Protocol:

3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde is reacted with α-methoxypropionitrile in the presence of a strong base, typically sodium methylate.[3] The reaction is generally carried out in an anhydrous alcoholic solvent, such as methanol, under an inert atmosphere. The reaction mixture is stirred at a controlled temperature until the condensation is complete. The resulting intermediate, 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile, is then isolated and purified.

Step 3: Cyclization to form this compound

The final step is the condensation of the acrylonitrile (B1666552) intermediate with guanidine to form the pyrimidine (B1678525) ring of this compound.

Experimental Protocol:

The purified 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile is heated with guanidine in a high-boiling solvent such as methyl cellosolve, in the presence of sodium.[3] The reaction is carried out at an elevated temperature (e.g., 140°C) to drive the cyclization.[3] After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization to afford the final product as a crystalline solid.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications of the benzyl (B1604629) moiety. A general approach is to synthesize substituted benzaldehydes analogous to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde and then follow a similar three-step condensation and cyclization pathway as described for this compound.

For example, analogs with different alkoxy groups at the 4-position of the benzyl ring can be prepared by using the corresponding 4-alkoxy-3,5-dimethoxybenzaldehydes as starting materials.

General Experimental Workflow for Derivative Synthesis:

Quantitative Data

The following table summarizes the reported yield for the primary synthesis pathway of this compound.

| Synthesis Step | Starting Material | Product | Reported Yield | Reference |

| Overall Pathway | 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde | 2,4-diamino-5-[3,5-dimethoxy-4-(2-methoxyethoxy)benzyl]pyrimidine (this compound) | Up to 80% | [3] |

| Comparison to Older Method | (Not specified) | This compound | 22% | [3] |

Signaling Pathway

This compound's antibacterial activity stems from its inhibition of the bacterial folate synthesis pathway, which is essential for DNA and protein synthesis.

Conclusion

The synthesis of this compound via the three-step pathway starting from 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde is a highly efficient method suitable for large-scale production. This guide has provided a detailed overview of this pathway, including experimental considerations and a framework for the synthesis of its derivatives. The provided information aims to facilitate further research and development in the field of diaminopyrimidine-based antibacterial agents. Future work could focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties to combat the growing threat of antibiotic resistance.

References

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. EP0071741B1 - Process for producing 2,4-diamino-(3,5-dimethoxy-4-methoxy-ethoxy-benzyl)-pyrimidine - Google Patents [patents.google.com]

The Pharmacokinetics and Pharmacodynamics of Tetroxoprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids.[1] By targeting this key step in bacterial metabolism, this compound exhibits broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding these parameters is critical for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound in various species.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Dosing | Reference |

| Half-life (t½) | ~6.55 hours | Human (geriatric) | Single dose | [2] |

| Urinary Recovery | 57.03% (up to 96h) | Human (geriatric) | Single dose | [2] |

| Volume of Distribution (Vd) | Data corresponds with young patients | Human (geriatric) | Single dose | [2] |

| Total Plasma Clearance | Data corresponds with young patients | Human (geriatric) | Single dose | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Parameter | Value | Species | Dosing | Reference |

| Terminal Half-life (t½) | 4.64 hours (IV), 4.83 hours (oral) | Dog (Beagle) | 5 mg/kg | [2] |

| Absorption | Complete | Dog (Beagle) | 5 mg/kg (oral) | [2] |

| Major Route of Excretion | Renal | Dog (Beagle) | 5 mg/kg | [2] |

| Unchanged Drug in Urine | 11.4 - 12.3% of dose | Dog (Beagle) | 5 mg/kg | [2] |

| Major Metabolite (U-1) in Urine | 81 - 82.2% of dose | Dog (Beagle) | 5 mg/kg | [2] |

Experimental Protocols: Pharmacokinetic Analysis

This protocol is a representative method adapted from established HPLC techniques for the structurally similar compound, trimethoprim (B1683648), and can be optimized for this compound analysis.[3][4]

1. Sample Preparation:

- To 200 µL of plasma, add a known concentration of an appropriate internal standard.

- Precipitate proteins by adding 800 µL of 0.33 M perchloric acid.

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at 4500 rpm for 10 minutes to pellet the precipitated proteins.

- Collect the supernatant for HPLC analysis.

2. HPLC System and Conditions:

- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of phosphate (B84403) buffer (0.1 M), acetonitrile, and methanol (B129727) (e.g., 65:20:15 v/v/v). The pH should be optimized for optimal separation.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 225 nm.

- Injection Volume: 150 µL.

3. Calibration and Quantification:

- Prepare a series of calibration standards of this compound in blank plasma.

- Process the standards using the same sample preparation procedure.

- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body, or in the case of antimicrobials, on the microorganism. For this compound, this primarily involves its antibacterial activity and mechanism of action.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the production of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By blocking DHFR, this compound effectively halts bacterial growth and replication.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacokinetics of trimethoprim and this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 4. scirp.org [scirp.org]

Tetroxoprim's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analog of trimethoprim (B1683648) and shares a similar mechanism of action.[1] this compound is often used in combination with sulfadiazine (B1682646) to achieve a synergistic antibacterial effect.[1] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, detailing its mechanism of action, in vitro activity, and the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[2][3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidine, and ultimately, bacterial DNA and RNA.[2] this compound's affinity for bacterial DHFR is significantly higher than for the mammalian enzyme, which accounts for its selective toxicity.[3]

The combination of this compound with a sulfonamide, such as sulfadiazine, targets two sequential steps in the folic acid pathway, leading to a synergistic bactericidal effect and a reduced likelihood of resistance development.[2]

Resistance Mechanisms

Bacterial resistance to this compound can emerge through several mechanisms:

-

Alterations in the target enzyme: Mutations in the chromosomal dfr gene can lead to a modified DHFR with reduced affinity for this compound.

-

Acquisition of resistant DHFR genes: Plasmids can carry genes encoding for trimethoprim-resistant DHFR enzymes that are not effectively inhibited by this compound.

-

Overproduction of DHFR: Some bacteria may increase the production of their native DHFR, thereby titrating out the inhibitory effect of the drug.

-

Efflux pumps: Active removal of the drug from the bacterial cell by efflux pumps can also contribute to resistance.

dot

References

The Discovery and Development of Tetroxoprim: An In-Depth Technical Guide

Introduction

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. As a derivative of trimethoprim, it functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect. This compound is most commonly used in combination with the sulfonamide, sulfadiazine, a formulation known as co-tetroxazine. This combination provides a synergistic antibacterial effect by sequentially blocking two steps in the bacterial folate synthesis pathway. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound.

Discovery and Synthesis

Mechanism of Action

This compound's antibacterial activity stems from its high affinity and selective inhibition of bacterial dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of thymidine, purines, and certain amino acids. By competitively binding to the active site of bacterial DHFR, this compound blocks the production of THF, thereby halting DNA and RNA synthesis and inhibiting bacterial growth.

The combination with sulfadiazine

In Vitro Efficacy of Tetroxoprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Tetroxoprim, a synthetic dihydrofolate reductase inhibitor. The document details its mechanism of action, antibacterial spectrum, and the methodologies used to assess its performance in a laboratory setting. Particular focus is given to its synergistic combination with sulfadiazine (B1682646).

Mechanism of Action

This compound is a bacteriostatic antimicrobial agent belonging to the diaminopyrimidine class. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is an essential precursor for the synthesis of purines and thymidylate, which are vital components of DNA and RNA. By binding to the active site of bacterial DHFR with a high affinity, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA replication and protein synthesis, ultimately leading to the cessation of bacterial growth.[1]

A key characteristic of this compound is its selective toxicity. The concentration of this compound required to inhibit mammalian DHFR is significantly higher—reportedly at least 60,000-fold greater—than that needed to inhibit the bacterial enzyme, minimizing its effect on host cells.[2]

Synergism with Sulfonamides

This compound is frequently combined with a sulfonamide, such as sulfadiazine, to achieve a synergistic antibacterial effect.[1][3] This synergy arises from the sequential blockade of two distinct steps in the same metabolic pathway. While this compound inhibits DHFR, sulfonamides competitively inhibit an earlier enzyme, dihydropteroate (B1496061) synthase, which is responsible for the synthesis of dihydropteroic acid. This dual-front attack enhances the overall efficacy of the combination and can reduce the likelihood of the development of bacterial resistance.[1]

The following diagram illustrates the mechanism of action of this compound, both alone and in synergy with sulfadiazine.

In Vitro Antibacterial Spectrum and Efficacy Data

Enzyme Inhibition Constants

| Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) | Michaelis Constant (Kₘ) for Dihydrofolate |

| E. coli MRE 600 DHFR | This compound | 3.2 x 10⁻⁹ M | 2.7 x 10⁻⁵ M |

| E. coli MRE 600 DHFR | Trimethoprim | 4.0 x 10⁻⁹ M | 2.7 x 10⁻⁵ M |

| Bovine Liver DHFR | - | - | 1.2 x 10⁻⁴ M |

Data sourced from Aschhoff & Vergin (1979).[2]

Summary of Antibacterial Activity (this compound/Sulfadiazine)

| Bacterial Species | Activity/Synergy | Notes |

| Gram-Negative Bacteria | ||

| Enterobacteriaceae (general) | Synergistic | Synergistic activity observed against 21 strains.[3] |

| Escherichia coli | Synergistic | Strongest synergy observed at a 1:2 or 1:4 ratio of this compound to Sulfadiazine.[2] |

| Haemophilus influenzae | Synergistic | Invariable and considerable synergy reported against 7 strains.[3] |

| Klebsiella pneumoniae | Synergistic | Tested as part of a comparative study.[3] |

| Neisseria gonorrhoeae | Variable Synergy | Synergy was not consistent across all tested strains.[3] |

| Proteus mirabilis | Synergistic | Tested as part of a comparative study.[3] |

| Proteus vulgaris | Synergistic | Tested as part of a comparative study.[3] |

| Pseudomonas aeruginosa | No Synergy | No synergistic effect was demonstrated.[3] |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Synergistic | Synergy observed unless high-level sulfonamide resistance was present.[3] |

| Streptococcus pneumoniae | Synergistic | Invariable and considerable synergy reported against 12 strains.[3] |

| Streptococcus faecalis (Enterococcus) | No Synergy | No synergistic effect was demonstrated.[3] |

It is consistently noted in the literature that the combination of trimethoprim/sulfamethoxazole often exhibits higher in vitro activity than this compound/sulfadiazine.[3]

Resistance Mechanisms

Bacterial resistance to this compound can emerge through several molecular mechanisms, which are similar to those observed for trimethoprim. These include:

-

Target Modification: Acquisition of plasmid-mediated genes that encode for a resistant form of dihydrofolate reductase (DHFR). This altered enzyme has a significantly reduced affinity for this compound, rendering the drug ineffective.[1]

-

Chromosomal Mutations: Spontaneous mutations in the chromosomal gene encoding DHFR can also lead to a form of the enzyme with lower binding affinity for the inhibitor.[1]

-

Enzyme Overproduction: Bacteria may increase the production of their native DHFR, effectively titrating out the drug and overcoming the inhibitory effect.[1]

Experimental Protocols

The in vitro efficacy of this compound is evaluated using standardized methods. The following sections detail the protocols for key experiments.

The logical workflow for evaluating the in vitro efficacy of a new antimicrobial agent like this compound is depicted below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound (and sulfadiazine if tested in combination) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration through a 0.22 µm filter.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent(s) in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

-

Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase in a suitable broth medium (e.g., CAMHB) with an adjusted starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antimicrobial: Add this compound (or the this compound/sulfadiazine combination) at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control tube with no antimicrobial agent.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline or a suitable neutralizing broth.

-

Colony Counting: Plate a defined volume of the appropriate dilutions onto a suitable agar medium. Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Checkerboard Synergy Assay

This assay is used to quantitatively assess the interaction between two antimicrobial agents.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., sulfadiazine) vertically. This results in each well containing a unique combination of the two drugs. Include rows and columns with each drug alone to determine their individual MICs.

-

Inoculation: Prepare and add the bacterial inoculum to all wells as described in the broth microdilution protocol (final concentration of ~5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Data Analysis and FICI Calculation: After incubation, identify the MIC of each drug alone and the MIC of the drugs in combination in each well showing no growth. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpretation: The interaction is interpreted based on the lowest FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

The workflow for a typical checkerboard assay is visualized below.

References

Tetroxoprim Solubility in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetroxoprim, a dihydrofolate reductase inhibitor, in a range of common laboratory solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: this compound Solubility

The solubility of this compound varies significantly across different solvents, reflecting its chemical structure. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form of the compound (e.g., crystalline vs. amorphous).

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 16.67[1] | 49.85[1] | Ultrasonic warming and heating to 60°C[1] |

| Water | 2.65[2] | 7.92 | 30°C[2] |

| Chloroform | 69[2] | 206.3 | 30°C[2] |

| n-Octanol | 1.61[2] | 4.82 | 30°C[2] |

| Ethanol | Slightly Soluble | Not Determined | - |

| Methanol | Slightly Soluble | Not Determined | - |

| Acetone | Not Determined | Not Determined | - |

Note: The molecular weight of this compound is 334.37 g/mol .

Experimental Protocols

The determination of drug solubility is a fundamental experimental procedure in pharmaceutical sciences. The data presented in this guide is primarily derived from the well-established shake-flask method, coupled with a suitable analytical technique for quantification, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a common, rapid, and cost-effective method for quantifying the concentration of a chromophoric compound like this compound in solution.

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species in that solution (Beer-Lambert Law).

Detailed Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

References

Initial Studies on Tetroxoprim Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Tetroxoprim, a diaminopyrimidine antimicrobial agent, acts by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway. This inhibition deprives the cell of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. The emergence of resistance to this compound, similar to the closely related drug Trimethoprim (B1683648), poses a significant challenge in clinical settings. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance based on initial studies. The primary resistance mechanisms include alterations to the target enzyme (DHFR) through genetic mutations or acquisition of resistant gene variants, increased expression of the target enzyme, and active efflux of the drug from the bacterial cell. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to aid researchers in understanding and addressing this compound resistance.

Core Mechanisms of this compound Resistance

The antibacterial action of this compound stems from its competitive inhibition of bacterial dihydrofolate reductase (DHFR).[1] Consequently, the principal mechanisms of resistance are centered around mitigating this inhibition. These mechanisms can be broadly categorized as follows:

-

Target Modification: This is the most clinically significant mechanism of resistance to diaminopyrimidines.[2] It involves alterations in the structure of DHFR that reduce its affinity for this compound while ideally preserving its enzymatic function. This is achieved through two main genetic events:

-

Chromosomal Mutations: Point mutations in the folA gene, which encodes the endogenous DHFR, can lead to amino acid substitutions that decrease the binding affinity of this compound to the enzyme.[1]

-

Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes (dfr genes) encoding for this compound-resistant DHFR variants. These acquired enzymes are often highly resistant to the inhibitory effects of the drug.[1]

-

-

Enzyme Overproduction: An increase in the intracellular concentration of the sensitive DHFR enzyme can overcome the inhibitory effect of this compound.[1] This is typically achieved through mutations in the promoter region of the folA gene, leading to its overexpression.

-

Active Efflux: Bacteria can utilize membrane-bound transporter proteins, known as efflux pumps, to actively extrude this compound from the cell.[3] This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target, DHFR.

Quantitative Data on this compound Resistance

Quantitative data on this compound resistance is less abundant in the literature compared to Trimethoprim. However, comparative studies provide valuable insights into its efficacy against resistant strains.

A 1980 study by Hahn and Kirov compared the in vitro activity of a this compound/sulfadiazine combination with a Trimethoprim/sulfamethoxazole combination against various bacterial strains. The study concluded that while the this compound combination demonstrated synergistic activity, the Trimethoprim combination was generally more active in vitro.[4]

| Bacterial Species | Resistance Mechanism | Trimethoprim MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Susceptible | ≤0.5 | [5] |

| Streptococcus pneumoniae | Intermediate Resistance | 1-2 | [5] |

| Streptococcus pneumoniae | High-Level Resistance | ≥4 | [5] |

| Streptococcus pneumoniae (clinical isolates) | folA mutations (e.g., Ile100-Leu) | 64 to 512 | [6][7] |

| Staphylococcus aureus | Susceptible (Oxacillin-susceptible) | ≤2 | [8] |

| Staphylococcus aureus | Resistant (Oxacillin-resistant) | >2 | [8] |

| Haemophilus influenzae | Susceptible | ≤0.25 | [8] |

| Moraxella catarrhalis | Resistant | >2 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

Bacterial isolate in pure culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

A single colony of the test bacterium is inoculated into a tube of sterile broth and incubated overnight at 37°C.

-

The turbidity of the overnight culture is adjusted with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

A two-fold serial dilution of the this compound stock solution is prepared in the wells of the 96-well plate using the appropriate broth. This creates a range of decreasing concentrations of the drug.

-

-

Inoculation:

-

Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

A positive control well (containing broth and bacteria but no drug) and a negative control well (containing broth only) are included on each plate.

-

-

Incubation:

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Identification of Resistance Genes

Objective: To identify the presence of known dfr genes or mutations in the folA gene associated with this compound resistance.

Materials:

-

Bacterial isolate

-

DNA extraction kit

-

Polymerase Chain Reaction (PCR) thermal cycler

-

Primers specific for various dfr genes and the folA gene

-

DNA sequencing reagents and equipment

Procedure:

-

DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

PCR is performed using primers designed to amplify specific dfr genes known to confer Trimethoprim/Tetroxoprim resistance.

-

A separate PCR is performed to amplify the entire folA gene.

-

-

Gel Electrophoresis: The PCR products are run on an agarose (B213101) gel to confirm the presence and size of the amplicons.

-

DNA Sequencing: The amplified folA gene product is purified and sequenced.

-

Sequence Analysis: The obtained DNA sequence of the folA gene is compared to the wild-type sequence to identify any mutations that may lead to amino acid substitutions in the DHFR enzyme.

Visualizations

Bacterial Folate Biosynthesis Pathway and Site of this compound Action

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Resistance

Caption: A typical experimental workflow for the investigation of this compound resistance.

Conclusion

The primary mechanisms of resistance to this compound mirror those of Trimethoprim and are predominantly centered on the modification of the target enzyme, dihydrofolate reductase. This includes mutations in the chromosomal folA gene and the acquisition of resistant dfr genes. Overproduction of DHFR and active drug efflux also contribute to reduced susceptibility. While specific quantitative data for this compound resistance is not as extensive as for Trimethoprim, comparative studies and the shared mechanism of action allow for informed inferences. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate and combat the emergence of this compound resistance. Continued surveillance and molecular characterization of resistant isolates are crucial for preserving the clinical utility of this antimicrobial agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Trimethoprim and co-trimoxazole: a comparison of their use in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 6. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Tetroxoprim's Role in Folate Synthesis Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of Tetroxoprim, a synthetic antibacterial agent, focusing on its pivotal role in the inhibition of the bacterial folate synthesis pathway. The document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Executive Summary

This compound is a diaminopyrimidine antimicrobial agent that exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic effect is derived from its function as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] This inhibition disrupts the production of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids, ultimately halting bacterial growth and replication. This compound demonstrates a high affinity for bacterial DHFR compared to its mammalian counterpart, which is the basis for its selective toxicity.[1] It is frequently used in combination with sulfonamides, such as sulfadiazine, to create a synergistic antibacterial effect by blocking two sequential steps in the same metabolic pathway.[1][2]

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary molecular target of this compound is the bacterial enzyme dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF is a vital one-carbon carrier in various biosynthetic pathways, including the synthesis of thymidylate, purine (B94841) nucleotides, and amino acids such as methionine and glycine.

This compound's chemical structure, particularly its diaminopyrimidine ring, mimics the pteridine (B1203161) moiety of the natural substrate, DHF. This structural similarity allows this compound to bind to the active site of bacterial DHFR with high affinity, acting as a competitive inhibitor.[1] By occupying the active site, this compound prevents the binding of DHF, thereby blocking the production of THF and disrupting downstream biosynthetic processes essential for bacterial cell survival.

Synergistic Action with Sulfonamides

This compound is often administered in combination with a sulfonamide, such as sulfadiazine, in a formulation known as co-tetroxazine. This combination results in a synergistic antibacterial effect due to the sequential blockade of the folate synthesis pathway.[2] While this compound inhibits DHFR, sulfonamides target an earlier enzyme in the pathway, dihydropteroate (B1496061) synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By inhibiting two distinct and essential steps, the combination of this compound and a sulfonamide is often bactericidal and can reduce the likelihood of the emergence of bacterial resistance.[1]

Quantitative Data on Inhibitory Activity

The efficacy of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its minimum inhibitory concentration (MIC) against various bacterial strains.

| Parameter | Enzyme/Organism | Value | Comments |

| Inhibition Constant (Ki) | Escherichia coli MRE 600 Dihydrofolate Reductase | 3.2 x 10-9 M | Demonstrates high affinity for the bacterial enzyme. |

| Inhibition Constant (Ki) | Bovine Liver Dihydrofolate Reductase | ~1.9 x 10-4 M | Significantly lower affinity for the mammalian enzyme, indicating high selectivity. |

| Selectivity Ratio (Mammalian Ki / Bacterial Ki) | - | ~60,000 | Highlights the high therapeutic index of this compound. |

Table 1: Inhibitory Constants (Ki) of this compound against Dihydrofolate Reductase.

| Organism | Combination Agent | MIC Range (μg/mL) | Comments |

| Klebsiella pneumoniae | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |

| Proteus vulgaris | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |

| Proteus mirabilis | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |

| Streptococcus faecalis | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Co-tetroxazine (this compound/Sulfadiazine). Note: Standalone MIC values for this compound are less commonly reported in the literature, with most studies focusing on the synergistic combination.

Experimental Protocols

Determination of Dihydrofolate Reductase (DHFR) Inhibition (Ki)

This protocol outlines a standard enzymatic assay to determine the inhibition constant (Ki) of this compound against bacterial DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.

Materials:

-

Purified bacterial Dihydrofolate Reductase (DHFR)

-

This compound

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

-

Prepare stock solutions of DHF and NADPH in Assay Buffer. The concentration of DHF should be varied around its Km value.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the Assay Buffer, a fixed concentration of DHFR enzyme, and varying concentrations of this compound.

-

Include control wells with no inhibitor.

-

-

Pre-incubation:

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each inhibitor concentration and substrate concentration.

-

Determine the Ki value by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using specialized software or by constructing a Lineweaver-Burk or Dixon plot.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

-

This compound (and Sulfadiazine if testing in combination)

-

Bacterial strains to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Antimicrobial Agent Preparation:

-

Prepare a stock solution of this compound (and Sulfadiazine) at a known concentration.

-

Perform serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well plates.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent(s) with the standardized bacterial suspension.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Visualizations

Caption: Bacterial folate synthesis pathway and points of inhibition.

Caption: Workflow for MIC determination via broth microdilution.

References

Unraveling the Bacteriostatic Action of Tetroxoprim: A Technical Guide

For Immediate Release

A Deep Dive into the Antimicrobial Efficacy of a Potent Dihydrofolate Reductase Inhibitor

This technical guide offers an in-depth exploration of the bacteriostatic activity of Tetroxoprim, a synthetic antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, presents quantitative efficacy data, and details the experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of Folate Synthesis

This compound, a derivative of trimethoprim, exerts its bacteriostatic effect by targeting a crucial metabolic pathway in bacteria: folate synthesis.[1] It is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and ultimately, DNA and RNA.[1] By blocking this step, this compound effectively halts bacterial growth and proliferation.[1]

A key advantage of this compound is its selective toxicity. It exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, minimizing its impact on human cells.[1] This selectivity makes it an effective and well-tolerated antimicrobial agent.

To enhance its antibacterial efficacy and reduce the likelihood of resistance development, this compound is frequently used in combination with sulfonamides, such as sulfadiazine.[2] This combination therapy targets two sequential steps in the folate synthesis pathway, creating a synergistic effect.[2]

Quantitative Assessment of Bacteriostatic Activity

The in vitro efficacy of this compound, both alone and in combination with sulfadiazine, has been evaluated against a range of clinically relevant bacteria. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Comparative Activity of Diaminopyrimidine/Sulfonamide Combinations

| Bacterial Species | This compound/Sulfadiazine Activity | Trimethoprim/Sulfamethoxazole Activity |

| Klebsiella pneumoniae | Synergistic | More Active |

| Proteus vulgaris | Synergistic | More Active |

| Proteus mirabilis | Synergistic | More Active |

| Streptococcus faecalis | Synergistic | More Active |

Note: This table is a qualitative summary based on the available literature. Specific MIC values were not provided in the cited abstract.

Signaling Pathway of this compound Action

The mechanism of action of this compound can be visualized as a targeted disruption of the bacterial folate synthesis pathway.

Caption: Mechanism of action of this compound and Sulfonamides on the bacterial folate synthesis pathway.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations to the drug's target, DHFR.

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental Protocols

The assessment of this compound's bacteriostatic activity relies on standardized and well-defined laboratory procedures.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for Broth Microdilution MIC Assay

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Key Steps in the Broth Microdilution Protocol:

-

Preparation of Antimicrobial Agent: A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control) are included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay

To directly measure the inhibitory effect of this compound on its target enzyme, a DHFR inhibition assay is employed. This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate to tetrahydrofolate.

Key Steps in the DHFR Inhibition Assay:

-

Reaction Mixture Preparation: A reaction mixture containing a suitable buffer, a source of purified bacterial DHFR, and NADPH is prepared.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate.

-

Spectrophotometric Measurement: The change in absorbance at 340 nm over time is monitored.

-

Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to calculate the IC50 (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki).

Conclusion

This compound is a potent bacteriostatic agent that effectively inhibits bacterial growth by targeting the essential folate synthesis pathway. Its selective action against bacterial DHFR and its synergistic activity with sulfonamides make it a valuable tool in the antimicrobial arsenal. Understanding its mechanism of action, quantitative efficacy, and the experimental methods for its evaluation is crucial for its effective application in research and clinical settings. Further studies to generate a comprehensive profile of this compound's MIC values against a wider range of contemporary clinical isolates are warranted to fully delineate its spectrum of activity.

References

Tetroxoprim: A Technical Whitepaper on a Diaminopyrimidine Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of compounds.[1][2] As a derivative of trimethoprim (B1683648), its mechanism of action is centered on the competitive inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic acid, a precursor essential for the synthesis of nucleic acids and proteins, ultimately leading to a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, in vitro activity, and pharmacokinetic profile. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

The emergence of antibiotic resistance necessitates the continued exploration and development of novel antimicrobial agents. The diaminopyrimidines represent a class of compounds that have been successfully employed in antibacterial therapy. This compound, a structural analog of trimethoprim, was developed to offer a potent and selective inhibitor of bacterial dihydrofolate reductase.[4] Its primary therapeutic application is often in combination with sulfonamides, such as sulfadiazine (B1682646), to create a synergistic blockade of the folate synthesis pathway at two sequential steps.[2][5] This dual-inhibition strategy enhances antibacterial efficacy and can reduce the development of resistance.[2]

Classification and Chemical Properties

This compound is classified as a diaminopyrimidine antibiotic. Its chemical structure is characterized by a pyrimidine (B1678525) ring substituted with two amine groups. Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[[3,5-Dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]-2,4-pyrimidinediamine | [4] |

| Molecular Formula | C₁₆H₂₂N₄O₄ | [4] |

| Molecular Weight | 334.37 g/mol | [4] |

| CAS Number | 53808-87-0 | [4] |

| pKa | 8.25 (pKb) | [4] |

| Solubility (at 30°C) | Water: 2.65 mg/mL, Chloroform: 69 mg/mL, n-octanol: 1.61 mg/mL | [4] |

Mechanism of Action

The antibacterial activity of this compound is a direct result of its high affinity for and inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are vital for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively inhibiting DHFR, this compound depletes the bacterial cell of THF, leading to the cessation of growth and replication. A key advantage of this compound is its selective toxicity; it exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, minimizing off-target effects in the host.[2]

Signaling Pathway: Folate Synthesis Inhibition

In Vitro Antibacterial Activity

The in vitro efficacy of this compound, alone and in combination with sulfadiazine, has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its potency.

| Organism | MIC (µg/mL) of this compound | MIC (µg/mL) of this compound/Sulfadiazine (1:5 ratio) | Reference |

| Klebsiella pneumoniae | - | Varies | [1] |

| Proteus vulgaris | - | Varies | [1] |

| Proteus mirabilis | - | Varies | [1] |

| Streptococcus faecalis (now Enterococcus faecalis) | - | Varies | [1] |

| Moraxella catarrhalis | - | >8:0.4 (as Trimethoprim/Sulfamethoxazole) | [6] |

| Streptococcus pyogenes | Tentatively ≤2 (Susceptible) | - | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans. Following oral administration, it is well absorbed and distributed throughout the body.

| Parameter | Value | Reference |

| Mean Plasma Half-life | ~5.1 - 6.3 hours | [8] |

| Mean Peak Plasma Concentration (80 mg oral dose) | 1.7 mg/L | [8] |

| Time to Peak Plasma Concentration | ~2.5 hours | [8] |

| Urinary Excretion (unchanged drug) | 40-60% | [8] |

| Protein Binding | ~13% | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)